

Commercial suppliers of 4-(Furan-2-yl)aniline hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(Furan-2-yl)aniline hydrochloride

Cat. No.: B3021588

[Get Quote](#)

An In-Depth Technical Guide to **4-(Furan-2-yl)aniline Hydrochloride** for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-(Furan-2-yl)aniline hydrochloride**, a versatile building block with significant potential in drug discovery and medicinal chemistry. This document details its chemical and physical properties, commercial availability, synthetic methodologies, and explores its potential biological significance and mechanisms of action.

Chemical Properties and Commercial Availability

4-(Furan-2-yl)aniline hydrochloride is a heterocyclic compound featuring a furan ring linked to an aniline moiety. The hydrochloride salt form enhances its stability and solubility in aqueous media, making it a convenient starting material for various chemical syntheses.

Table 1: Physicochemical Properties of **4-(Furan-2-yl)aniline Hydrochloride**

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₁₀ CINO	[1]
Molecular Weight	195.65 g/mol	
CAS Number	1170462-44-8	[1]
Synonyms	[4-(2-Furyl)phenyl]amine hydrochloride, Benzenamine, 4-(2-furanyl)-, hydrochloride (1:1)	[1]
InChI Key	VAZPEBSLJQGBBB- UHFFFAOYSA-N	[1]
SMILES	C1=COC(=C1)C2=CC=C(C=C2)N.Cl	[2]

Table 2: Commercial Suppliers of **4-(Furan-2-yl)aniline Hydrochloride**

Supplier	Product Number/Reference	Purity/Specification	Notes
Sigma-Aldrich	CBR00754	Not specified; sold "as-is" for early discovery research.	Buyer assumes responsibility to confirm identity and purity.
CymitQuimica	IN-DA000DMB	Not specified.	Intended for lab use only. [1]
BLD Pharm	BD493642	Not specified.	Available for research use. [3]
PubChem	CID 44119720	Not specified.	Listed with multiple vendors. [4]

While specific purity data from a Certificate of Analysis is not readily available from all suppliers for research-grade compounds, it is standard practice for purchasers to request lot-specific

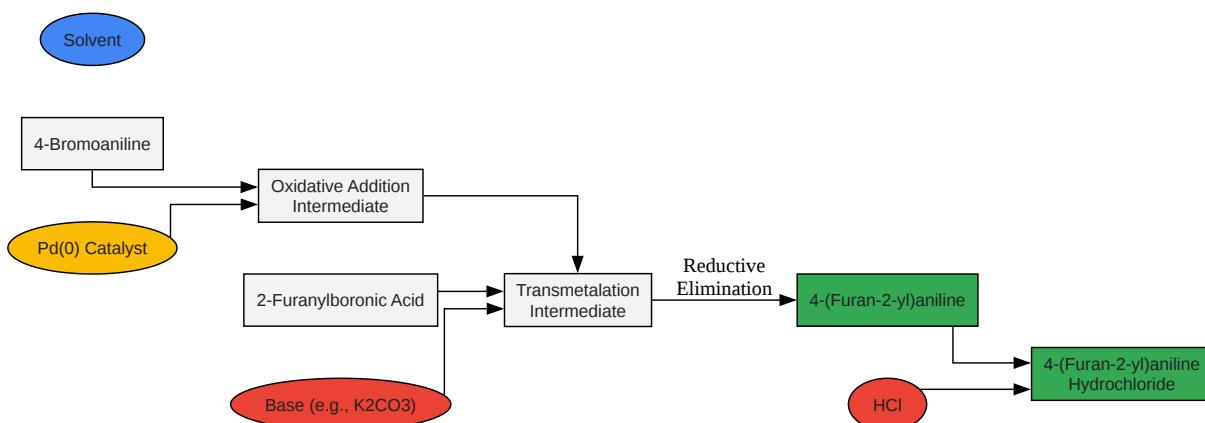
data or perform their own quality control analysis.

Synthesis and Experimental Protocols

The primary synthetic route to 4-(Furan-2-yl)aniline and its hydrochloride salt is through a palladium-catalyzed cross-coupling reaction, most notably the Suzuki-Miyaura coupling. This reaction forms a carbon-carbon bond between an organoborane and an organohalide.

General Suzuki-Miyaura Coupling Protocol

This protocol is a representative method for the synthesis of 4-(Furan-2-yl)aniline from 4-bromoaniline and 2-furanylboronic acid.


Materials:

- 4-Bromoaniline
- 2-Furanylboronic acid
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, $\text{Pd}(\text{dppf})\text{Cl}_2$)[5]
- Base (e.g., K_2CO_3 , K_3PO_4)[5]
- Solvent (e.g., 1,4-Dioxane, Toluene, Ethanol/Water mixture)[5]
- Inert gas (Argon or Nitrogen)
- Hydrochloric acid (for hydrochloride salt formation)
- Organic solvents for extraction and purification (e.g., Ethyl acetate)

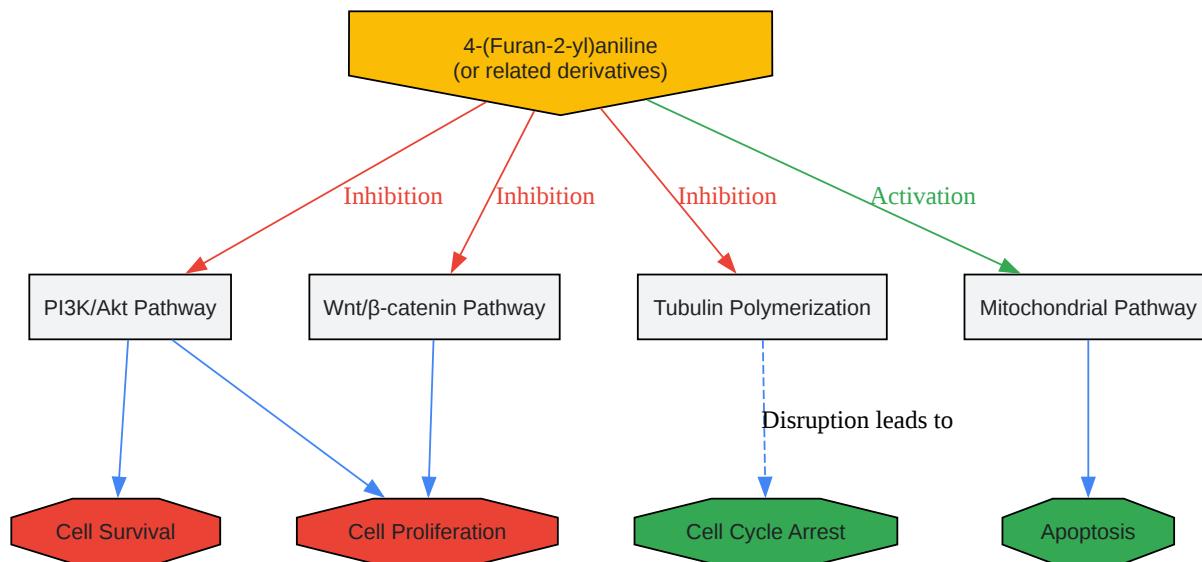
Procedure:

- Reaction Setup: In a Schlenk flask under an inert atmosphere, combine 4-bromoaniline (1 equivalent), 2-furanylboronic acid (1.1-1.5 equivalents), a palladium catalyst (typically 1-5 mol%), and a base (2-3 equivalents).[5]
- Solvent Addition: Add the chosen solvent to the flask. The reaction is often performed in a mixture of an organic solvent and water.[5]

- Reaction Execution: Heat the reaction mixture to a temperature typically ranging from 80°C to reflux for a period of 2 to 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[\[5\]](#)
- Work-up: Upon completion, cool the reaction mixture to room temperature. If a biphasic solvent system is used, separate the organic layer. If a single solvent is used, dilute the mixture with water and extract the product with an organic solvent like ethyl acetate.
- Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
- Hydrochloride Salt Formation: Dissolve the purified 4-(Furan-2-yl)aniline in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) and add a solution of hydrochloric acid (e.g., 2M in diethyl ether) dropwise with stirring. The hydrochloride salt will precipitate and can be collected by filtration, washed with a cold solvent, and dried under vacuum.

[Click to download full resolution via product page](#)

Caption: Suzuki-Miyaura coupling reaction workflow for the synthesis of **4-(Furan-2-yl)aniline hydrochloride**.


Biological Activity and Potential Signaling Pathways

The furan moiety is a key structural component in numerous pharmacologically active compounds, contributing to a wide range of biological activities including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.^[6] While specific studies on the signaling pathways directly modulated by **4-(Furan-2-yl)aniline hydrochloride** are limited, the broader class of furan derivatives has been shown to exert anticancer effects through various mechanisms.

Anticancer Mechanisms of Furan Derivatives

Research on various furan-containing compounds has revealed their potential to interfere with key cellular processes implicated in cancer progression.

- **Induction of Apoptosis:** Many furan derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.^{[6][7]} This can be mediated through both intrinsic (mitochondrial) and extrinsic pathways.
- **Cell Cycle Arrest:** Some furan-based compounds can halt the cell cycle at specific checkpoints, such as the G2/M phase, thereby preventing cancer cell proliferation.^{[7][8]}
- **Inhibition of Signaling Pathways:** Furan derivatives have been found to modulate critical signaling pathways that are often dysregulated in cancer. For instance, some compounds have been shown to suppress the PI3K/Akt and Wnt/β-catenin signaling pathways, which are crucial for cell survival and proliferation.^{[9][10]}
- **Tubulin Polymerization Inhibition:** Certain furan derivatives can interfere with the dynamics of microtubules by inhibiting tubulin polymerization, a mechanism shared by some established anticancer drugs.^[7]

[Click to download full resolution via product page](#)

Caption: Potential anticancer signaling pathways modulated by furan derivatives.

Applications in Drug Discovery and Development

The structural features of **4-(Furan-2-yl)aniline hydrochloride** make it an attractive scaffold for medicinal chemists. The furan ring can act as a bioisostere for a phenyl ring, offering modified steric and electronic properties that can enhance metabolic stability, receptor binding, and overall bioavailability.[6] The aniline portion provides a reactive handle for further chemical modifications, allowing for the synthesis of diverse compound libraries for screening against various therapeutic targets.

The derivatization of the aniline nitrogen can lead to the formation of amides, ureas, sulfonamides, and other functional groups, enabling the exploration of structure-activity relationships (SAR) in drug design. Given the known biological activities of furan-containing molecules, derivatives of **4-(Furan-2-yl)aniline hydrochloride** are promising candidates for the development of novel therapeutics, particularly in the area of oncology.[6][9][10]

Conclusion

4-(Furan-2-yl)aniline hydrochloride is a valuable and commercially available chemical intermediate with significant applications in research and drug development. Its synthesis is readily achievable through established cross-coupling methodologies. The broader class of furan derivatives exhibits a wide range of biological activities, including promising anticancer effects through the modulation of key signaling pathways. This technical guide provides a foundational understanding of **4-(Furan-2-yl)aniline hydrochloride** to support its use in the design and synthesis of novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cymitquimica.com [cymitquimica.com]
- 2. PubChemLite - 4-(furan-2-yl)aniline (C10H9NO) [pubchemlite.lcsb.uni.lu]
- 3. 59147-02-3|4-(Furan-2-yl)aniline|BLD Pharm [bldpharm.com]
- 4. 2-(Fur-2-yl)aniline hydrochloride | C10H10CINO | CID 44119720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review : Oriental Journal of Chemistry [orientjchem.org]
- 7. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]

- To cite this document: BenchChem. [Commercial suppliers of 4-(Furan-2-yl)aniline hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3021588#commercial-suppliers-of-4-furan-2-yl-aniline-hydrochloride>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com